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Compound of Interest

Compound Name: Fmoc-PEG2-NHS ester

Cat. No.: B607509 Get Quote

In the intricate fields of drug development, proteomics, and materials science, the ability to

selectively and sequentially link different molecular entities is paramount. Fmoc-PEG2-NHS
ester has emerged as a cornerstone heterobifunctional crosslinker, offering researchers a high

degree of control over conjugation strategies.[1] This guide provides a comprehensive technical

overview of its structure, mechanism, and field-proven applications, designed for scientists and

developers who require precision in their molecular constructs.

At its core, Fmoc-PEG2-NHS ester is a molecule with three distinct components, each serving

a specific, critical function:

N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that enables the

covalent attachment to primary amines (e.g., lysine residues on proteins) to form stable

amide bonds.[2]

Fluorenylmethyloxycarbonyl (Fmoc) Group: A well-established, base-labile protecting group

for a primary amine. Its stability in acidic conditions and rapid removal with a secondary

amine base like piperidine provides an essential "orthogonal" handle for sequential

conjugations.[3][4]

Polyethylene Glycol (PEG) Spacer (n=2): A short, hydrophilic PEG2 linker that separates the

two reactive ends. This spacer enhances aqueous solubility, improves the pharmacokinetic

properties of conjugates, and minimizes steric hindrance between the linked molecules.[5][6]
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This unique trifecta of features allows for a two-stage conjugation strategy: first, attachment to

a target molecule via the NHS ester, followed by purification, deprotection of the Fmoc group,

and subsequent conjugation at the newly exposed amine. This guide will delve into the

causality behind these experimental choices, providing the technical foundation for its

successful implementation.

Core Characteristics and Chemical Properties
Fmoc-PEG2-NHS ester is a versatile linker used in bioconjugation and peptide synthesis.[7][8]

Its purity and well-defined structure are critical for reproducible results in synthetic and

bioconjugation workflows.[1]

Chemical Structure of Fmoc-PEG2-NHS Ester
Caption: Chemical Structure of Fmoc-PEG2-NHS Ester.

Quantitative Data Summary
Property Value Source(s)

CAS Number 1807534-85-5 [1][7]

Molecular Formula C₂₆H₂₈N₂O₈ [7][9]

Molecular Weight 496.52 g/mol [7]

Appearance Solid [9]

Storage Conditions
-20°C, protected from light and

moisture
[7][10]

Pillar 1: The Mechanism of Action – A Tale of Two
Ends
The utility of Fmoc-PEG2-NHS ester lies in the distinct and controllable reactivity of its two

terminal groups. Understanding the chemistry behind each reaction is crucial for designing

successful conjugation strategies.

The Amine-Reactive NHS Ester
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The N-hydroxysuccinimide ester is a highly efficient functional group for targeting primary

amines, such as those on the N-terminus of a polypeptide or the side chain of lysine residues.

[2] The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary

amine attacks the electrophilic carbonyl carbon of the NHS ester. This forms a stable, covalent

amide bond and releases N-hydroxysuccinimide as a byproduct.[11]

Critical Parameter: pH Control The efficiency of this reaction is strongly pH-dependent.[11][12]

Below pH 7.0: The primary amine is largely protonated (R-NH₃⁺), rendering it non-

nucleophilic and thus unreactive.[11][13]

Optimal Range (pH 7.2 - 8.5): This range provides a sufficient concentration of deprotonated,

nucleophilic amine for efficient conjugation without excessively promoting the competing

hydrolysis reaction.[2][11] A common choice is 0.1 M sodium bicarbonate or phosphate

buffer at pH 8.3-8.5.[12][14]

Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically, where water

acts as a nucleophile. This side reaction consumes the crosslinker and reduces the overall

yield of the desired conjugate.[11][12]

It is imperative to avoid buffers containing primary amines, such as Tris or glycine, as they will

compete with the target molecule for reaction with the NHS ester.[10][15]
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Caption: NHS ester reaction with a primary amine.

The Orthogonal Fmoc Protecting Group
The Fmoc group provides a strategic advantage by masking a primary amine, preventing it

from reacting while the NHS ester chemistry is performed. It is stable to the mildly basic

conditions of the NHS ester reaction and to acidic conditions, making it orthogonal to many

other protecting groups like Boc (t-butyloxycarbonyl).[3]

Deprotection Mechanism: A Base-Induced Elimination The Fmoc group is removed under non-

hydrolytic, basic conditions. The standard and most effective method involves treatment with a

secondary amine base, typically a 20% solution of piperidine in an organic solvent like

dimethylformamide (DMF).[4][16]

The mechanism proceeds via an E1cB-like elimination:

The piperidine base abstracts the acidic proton on the fluorenyl ring system's C9 position.[3]

This generates a stabilized carbanion (a dibenzofulvene intermediate). The stability of this

anion is due to the aromaticity of the fluorenyl system.[3]

The intermediate quickly collapses, eliminating the carbamate-protected amine and forming

a stable dibenzofulvene-piperidine adduct.[4]

This deprotection is rapid, often complete within minutes at room temperature.[4] A key

advantage of this process is that the dibenzofulvene byproduct has a strong UV absorbance,

allowing the reaction progress to be monitored spectrophotometrically.[4]
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Caption: Base-mediated Fmoc deprotection.

Pillar 2: The Functional Advantage of the PEG2
Spacer
The inclusion of a polyethylene glycol (PEG) spacer between the reactive moieties is not a

passive feature; it is a critical design element that imparts significant advantages to the

crosslinker and the final conjugate.[6]

Enhanced Hydrophilicity: PEG is highly water-soluble. Incorporating even a short PEG2

spacer can improve the aqueous solubility of the crosslinker and, more importantly, the final

bioconjugate, which is particularly beneficial when working with hydrophobic molecules.[5][7]

Reduced Steric Hindrance: The flexible, linear PEG chain acts as a spacer arm, physically

separating the conjugated molecules. This separation can be crucial for preserving the

biological activity (e.g., binding affinity of an antibody) of one or both components by

preventing steric clash.[8][17]

Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility

and low immunogenicity. When used in vivo applications, PEGylation can create a "stealth"

effect, forming a hydration shell around the molecule that reduces recognition by the immune

system and proteolytic enzymes, thereby extending circulation half-life.[6][18]
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Pillar 3: Field-Proven Applications and Experimental
Protocols
The unique architecture of Fmoc-PEG2-NHS ester makes it a versatile tool for a variety of

applications, from fundamental research to the development of complex therapeutics.[1][19]

Key Applications:
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an

antibody. The NHS ester reacts with lysine residues, and after deprotection, the newly

formed amine can be used to attach another payload or a modifying agent.

PROTAC Development: In the synthesis of Proteolysis Targeting Chimeras (PROTACs), this

linker can connect the E3 ligase-binding moiety to the target protein-binding moiety.[20][21]

Peptide Synthesis and Modification: It is widely used in solid-phase peptide synthesis

(SPPS) to introduce a PEGylated linker or to create branched peptides.[22]

Surface Modification: The NHS ester can be used to immobilize proteins or peptides onto

amine-functionalized surfaces, with the Fmoc group providing a handle for subsequent

chemical modifications.
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Caption: A typical two-stage experimental workflow.
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Protocol 1: General Protein Labeling via NHS Ester
Reaction
This protocol describes a self-validating system for conjugating Fmoc-PEG2-NHS ester to a

protein.

Materials:

Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M Phosphate Buffer, 0.15

M NaCl, pH 7.2-8.0).[10]

Fmoc-PEG2-NHS ester.

Anhydrous DMSO or DMF (high quality, amine-free).[12][14]

Quenching Buffer: 1 M Tris-HCl, pH 7.2 or 1 M Glycine.[10][23]

Purification System: Size-Exclusion Chromatography (SEC) or Dialysis Cassettes.[23]

Procedure:

Preparation: Ensure the protein solution is buffer-exchanged into an amine-free buffer. If the

starting buffer contains Tris or other primary amines, this step is critical.[10]

Crosslinker Solution: Immediately before use, allow the Fmoc-PEG2-NHS ester vial to

equilibrate to room temperature to prevent moisture condensation.[10][23] Prepare a 10 mM

stock solution in anhydrous DMSO or DMF. Do not store this solution, as the NHS ester

readily hydrolyzes.[10][15]

Conjugation: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein

solution. The final volume of organic solvent should not exceed 10% of the total reaction

volume to prevent protein denaturation.[15][23]

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on

ice. The optimal time may vary depending on the protein.[10][23]
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Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-

50 mM. Incubate for an additional 15-30 minutes. This will consume any unreacted NHS

ester.[23]

Purification: Remove excess crosslinker and byproducts (N-hydroxysuccinimide, quenched

crosslinker) using SEC or dialysis. The purified Fmoc-protected conjugate is now ready for

storage or immediate use in the deprotection step.

Validation: The success of the conjugation can be confirmed by techniques such as SDS-PAGE

(which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or HPLC.

Protocol 2: Fmoc Group Deprotection
This protocol describes the removal of the Fmoc group to expose a primary amine for

subsequent reactions.

Materials:

Purified Fmoc-protected conjugate.

Deprotection Reagent: 20% (v/v) Piperidine in DMF.[4][24]

DMF for washing.

Purification System (SEC or dialysis).

Procedure:

Solvent Exchange (if necessary): If the conjugate is in an aqueous buffer, it may need to be

solvent-exchanged or lyophilized and redissolved in DMF.

Deprotection Reaction: Add the 20% piperidine in DMF solution to the conjugate. A typical

reaction involves a 10-fold volume excess of the deprotection reagent.

Incubation: Shake or stir the mixture at room temperature. The reaction is typically very fast.

A 5-10 minute incubation is often sufficient.[24] For solid-phase synthesis, two treatments of

2-5 minutes are common.[24]
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Purification: Remove the piperidine and the dibenzofulvene-piperidine adduct by extensive

washing with DMF followed by purification using SEC or dialysis against the desired final

buffer.

Validation: Reaction completion can be monitored by treating the reaction supernatant with a

UV-Vis spectrophotometer to detect the characteristic absorbance of the dibenzofulvene-

piperidine adduct. The final deprotected product can be characterized by mass spectrometry.

Conclusion
Fmoc-PEG2-NHS ester is a powerful and versatile heterobifunctional crosslinker that provides

researchers with precise control over the construction of complex bioconjugates. By

understanding the distinct mechanisms of its amine-reactive NHS ester and base-labile Fmoc

group, scientists can design and execute sophisticated, multi-step conjugation strategies. The

integrated PEG spacer further enhances the utility of this reagent by improving the physical

and biological properties of the final product. The robust protocols and clear validation

checkpoints described herein provide a reliable framework for leveraging the full potential of

this indispensable molecular tool in advancing research and drug development.
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